2''-O-acetyl-platyconic acid A

描述

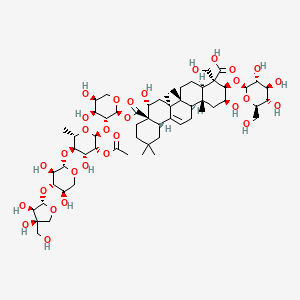

2’'-O-acetyl-platyconic acid A is a triterpenoid saponin derived from the roots of Platycodon grandiflorum, a plant commonly used in traditional medicine across Northeast Asia.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2’'-O-acetyl-platyconic acid A involves the extraction of saponins from Platycodon grandiflorum using ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QToF/MS). The process includes the separation and purification of the compound from other saponins present in the plant .

Industrial Production Methods

Industrial production of 2’'-O-acetyl-platyconic acid A typically involves large-scale extraction from the roots of Platycodon grandiflorum. The roots are harvested, peeled, and blanched to activate enzymes related to biotransformation. The extracted saponins are then purified using chromatographic techniques .

化学反应分析

Types of Reactions

2’'-O-acetyl-platyconic acid A undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions include various derivatives of 2’'-O-acetyl-platyconic acid A, which can be used for further research and applications in different fields .

科学研究应用

Hypoglycemic Effects

Research has demonstrated that 2''-O-acetyl-platyconic acid A possesses significant hypoglycemic activity. It has been shown to effectively reduce blood glucose levels and enhance insulin sensitivity, making it a candidate for diabetes management. In a study, the compound was noted to inhibit the formation of methylglyoxal-advanced glycation end products (MGO-AGEs), which are implicated in diabetic complications .

Antioxidant Properties

The compound exhibits antioxidant capabilities, which are crucial for combating oxidative stress in various diseases. It has been reported to scavenge free radicals and reduce inflammation, contributing to its potential use in treating conditions associated with oxidative damage .

Immunological Applications

Immunomodulation

this compound may act as an immunological adjuvant, enhancing the immune response against pathogens. Its ability to modulate cytokine production suggests that it could be beneficial in vaccine formulations or therapies aimed at boosting immune responses in patients .

Cancer Research

Induction of Apoptosis

The compound has been investigated for its anti-cancer properties, particularly its ability to induce apoptosis in cancer cells. Studies have shown that it can trigger programmed cell death in human leukemia cells, indicating its potential as a therapeutic agent against various cancers .

Wound Healing

Promotion of Healing Processes

this compound has been recognized for its role in wound healing. Its antioxidant properties and ability to modulate inflammatory responses make it a candidate for developing topical treatments for skin injuries and ulcers .

Formulation Development

Functional Foods and Nutraceuticals

The incorporation of this compound into functional foods is being explored due to its health benefits. The compound's potential to improve metabolic health and reduce chronic disease risk positions it as a valuable ingredient in dietary supplements and health products .

Data Table: Summary of Applications

Case Studies

-

Hypoglycemic Activity Study

In a controlled study involving diabetic rats, administration of this compound led to significant reductions in blood glucose levels compared to the control group. The findings suggest its potential utility as an adjunct therapy for diabetes management. -

Cancer Cell Apoptosis Research

A laboratory investigation demonstrated that treatment with this compound resulted in increased apoptosis rates among human leukemia cell lines. This study highlights the compound's mechanism of action as a pro-apoptotic agent, warranting further exploration in cancer therapeutics.

作用机制

The mechanism of action of 2’'-O-acetyl-platyconic acid A involves its interaction with various molecular targets and pathways. It has been shown to enhance insulin sensitivity by activating peroxisome proliferator-activated receptor gamma (PPAR-γ) and improving glucose homeostasis in diabetic models . Additionally, it exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines .

相似化合物的比较

Similar Compounds

Similar compounds to 2’'-O-acetyl-platyconic acid A include:

Platycodin D: Another saponin from Platycodon grandiflorum with similar biological activities.

Platycoside E: A saponin with comparable anti-inflammatory and anti-cancer properties.

3’'-O-acetyl-platycodin D: A derivative with similar chemical structure and biological activities.

Uniqueness

2’‘-O-acetyl-platyconic acid A is unique due to its specific acetylation at the 2’’ position, which may contribute to its distinct biological activities and potential therapeutic applications .

生物活性

2''-O-acetyl-platyconic acid A is a bioactive compound derived from Platycodon grandiflorum, a plant known for its medicinal properties. This compound has garnered attention due to its diverse biological activities, including hypoglycemic effects, antibacterial properties, and potential applications in treating various diseases.

- Molecular Formula : CHO

- Molecular Weight : 1281.344 g/mol

- CAS Number : 1256935-30-4

- Density : 1.6 ± 0.1 g/cm³

These properties indicate the compound's complexity and potential for various biochemical interactions.

Hypoglycemic Activity

Research indicates that this compound exhibits significant hypoglycemic effects, which are crucial for diabetes management. In studies involving animal models, this compound has been shown to effectively lower blood glucose levels and enhance insulin sensitivity.

Case Study: Hypoglycemic Effects

- Study Design : Administration of varying doses of this compound to diabetic rats.

- Findings : The compound reduced blood glucose levels significantly compared to the control group, indicating its potential as a therapeutic agent for diabetes management .

Antibacterial Properties

The compound demonstrates antibacterial activity against both Gram-positive and Gram-negative bacteria. This broad-spectrum activity suggests its potential use in developing new antimicrobial agents.

Table 1: Antibacterial Activity of this compound

| Bacteria Type | Activity Observed |

|---|---|

| Gram-positive | Yes |

| Gram-negative | Yes |

Studies have shown that this compound inhibits bacterial growth, making it a candidate for further research in antibiotic development .

Other Biological Activities

In addition to hypoglycemic and antibacterial effects, preliminary research suggests that this compound may possess anti-inflammatory and antioxidant properties. These activities contribute to its potential therapeutic applications in various inflammatory conditions and oxidative stress-related diseases.

The mechanisms underlying the biological activities of this compound are not fully elucidated but are believed to involve:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in glucose metabolism, thereby lowering blood sugar levels.

- Membrane Disruption : Its antibacterial properties may stem from disrupting bacterial cell membranes, leading to cell lysis.

Further research is required to clarify these mechanisms and establish a comprehensive understanding of how this compound exerts its effects.

属性

IUPAC Name |

(2S,3R,4S,4aR,6aR,6bS,8R,8aR,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5R,6S)-3-acetyloxy-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxycarbonyl-2,8-dihydroxy-4-(hydroxymethyl)-6a,6b,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H92O30/c1-23-40(85-46-39(73)41(29(66)19-79-46)86-50-44(74)57(78,20-61)22-81-50)38(72)43(83-24(2)63)49(82-23)87-42-34(68)28(65)18-80-48(42)89-52(77)58-13-12-53(3,4)14-26(58)25-8-9-31-54(5)15-27(64)45(88-47-37(71)36(70)35(69)30(17-60)84-47)59(21-62,51(75)76)32(54)10-11-55(31,6)56(25,7)16-33(58)67/h8,23,26-50,60-62,64-74,78H,9-22H2,1-7H3,(H,75,76)/t23-,26-,27-,28-,29+,30+,31+,32+,33+,34-,35+,36-,37+,38+,39+,40-,41-,42+,43+,44-,45-,46-,47-,48-,49-,50-,54+,55+,56+,57+,58+,59+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVWXNAXPWKHYTE-VSFJGYDQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)C(=O)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)(C)C)O)O)OC(=O)C)O)OC9C(C(C(CO9)O)OC1C(C(CO1)(CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H]([C@]7(CO)C(=O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)(C)C)O)O)OC(=O)C)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H92O30 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1281.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。